molecular formula C8H14ClN B13500146 N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride

Cat. No.: B13500146
M. Wt: 159.65 g/mol
InChI Key: WWZLISIEJXOGIX-UHFFFAOYSA-N
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Description

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a derivative of cyclobutanamine, featuring an ethynyl group and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with ethylamine and ethynylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as its role as an intermediate in drug synthesis, is ongoing.

    Industry: It may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylcyclobutan-1-amine hydrochloride
  • N-methylhydroxylamine hydrochloride

Comparison

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is unique due to the presence of both an ethyl and an ethynyl group attached to the cyclobutanamine core. This dual substitution provides distinct chemical reactivity and biological activity compared to similar compounds, which may only have one type of substituent.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

N-ethyl-1-ethynylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8(9-4-2)6-5-7-8;/h1,9H,4-7H2,2H3;1H

InChI Key

WWZLISIEJXOGIX-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC1)C#C.Cl

Origin of Product

United States

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